![molecular formula C13H17FN2O3 B2820374 2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid CAS No. 1396964-39-8](/img/structure/B2820374.png)
2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid” are not available in the current resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, and solubility. Unfortunately, the specific physical and chemical properties for “2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid” are not available in the current resources .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides) using a palladium catalyst. The boronic acid functionality in 2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid makes it an excellent candidate for SM coupling reactions. These reactions are widely applied in the synthesis of pharmaceuticals, agrochemicals, and materials due to their mild conditions and functional group tolerance .
Anti-HIV-1 Activity
Indole derivatives, including boronic acids, have shown potential as anti-HIV agents. Researchers have reported novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies to evaluate their anti-HIV-1 activity .
Drug Design and Synthesis
The boronic acid moiety in 2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid can be strategically incorporated into drug molecules. Medicinal chemists explore its use as a pharmacophore for designing new compounds with specific biological activities. By modifying the boronic acid substituents, researchers can fine-tune drug properties .
Catalytic Protodeboronation
Protodeboronation reactions involving boronic acids play a crucial role in organic synthesis. For instance, less nucleophilic boron ate complexes can be used to prevent unwanted aryl addition during lactam formation. This strategy has been applied to synthesize indolizidine derivatives .
Materials Science
Boronic acids find applications in materials science, including the development of sensors, polymers, and functional materials. Their reversible binding with diols and other Lewis bases allows for the design of responsive materials. Researchers explore boronic acid-containing compounds for their potential in molecular recognition and self-assembly .
Organic Synthesis and Functionalization
Beyond specific applications, boronic acids serve as versatile building blocks in organic synthesis. They participate in diverse transformations, such as Suzuki–Miyaura couplings, C–H activation, and cross-coupling reactions. Their compatibility with various functional groups makes them valuable tools for creating complex molecules .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(4-fluorophenyl)methylcarbamoylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-8(2)11(12(17)18)16-13(19)15-7-9-3-5-10(14)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUMZXHQKNVKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

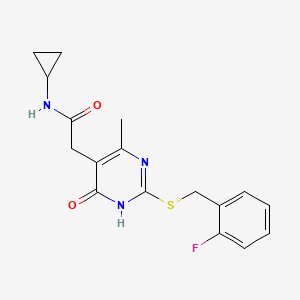
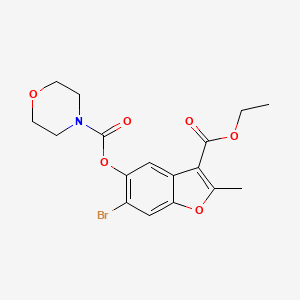
![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2820294.png)
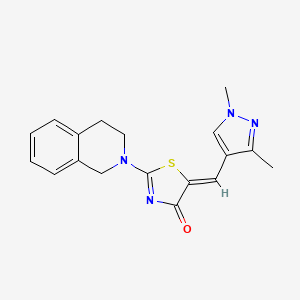
![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2820298.png)
![2-[2-Methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2820299.png)

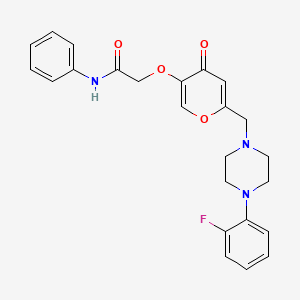
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2820305.png)
![5-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2820307.png)
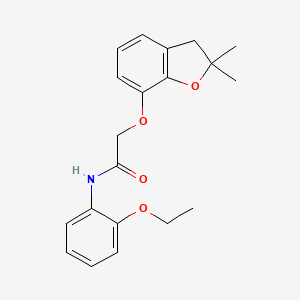
![N-[cyano(2-fluorophenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2820310.png)
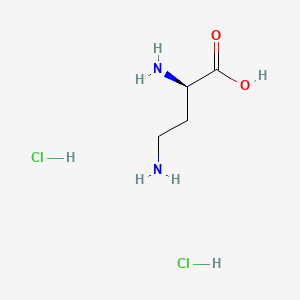
![N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2820313.png)